molecular formula C13H19ClFNO2S B13726810 (1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride

(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride

Cat. No.: B13726810
M. Wt: 307.81 g/mol
InChI Key: MDPMKSFCJSDKCO-UHFFFAOYSA-N
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Description

(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a cyclohexanamine core, substituted with a fluorophenylsulfonyl group, making it a valuable candidate for research in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with a sulfonyl chloride derivative in the presence of a base to form the sulfonylated intermediate. This intermediate is then subjected to reductive amination with an appropriate amine, followed by hydrochloride salt formation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group is known to enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. This can result in the inhibition or activation of target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but differs in its core structure, which is a piperazine ring.

    Methylammonium lead halide: Although structurally different, this compound also contains halide and amine groups, making it relevant for comparison in terms of reactivity and applications.

Uniqueness

(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride is unique due to its specific combination of a cyclohexanamine core with a fluorophenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted research and application.

Properties

Molecular Formula

C13H19ClFNO2S

Molecular Weight

307.81 g/mol

IUPAC Name

4-[(4-fluorophenyl)sulfonylmethyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C13H18FNO2S.ClH/c14-11-3-7-13(8-4-11)18(16,17)9-10-1-5-12(15)6-2-10;/h3-4,7-8,10,12H,1-2,5-6,9,15H2;1H

InChI Key

MDPMKSFCJSDKCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CS(=O)(=O)C2=CC=C(C=C2)F)N.Cl

Origin of Product

United States

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